Cacospongienone B Cacospongienone B Cacospongienone B is a natural product found in Scalarispongia scalaris and Cacospongia scalaris with data available.
Brand Name: Vulcanchem
CAS No.: 102856-54-2
VCID: VC20768312
InChI: InChI=1S/C21H28O3/c1-17(5-3-7-19-9-11-23-15-19)13-21(22)14-18(2)6-4-8-20-10-12-24-16-20/h9-13,15-16,18H,3-8,14H2,1-2H3/b17-13+/t18-/m0/s1
SMILES: CC(CCCC1=COC=C1)CC(=O)C=C(C)CCCC2=COC=C2
Molecular Formula: C21H28O3
Molecular Weight: 328.4 g/mol

Cacospongienone B

CAS No.: 102856-54-2

Cat. No.: VC20768312

Molecular Formula: C21H28O3

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Cacospongienone B - 102856-54-2

Specification

CAS No. 102856-54-2
Molecular Formula C21H28O3
Molecular Weight 328.4 g/mol
IUPAC Name (E,8S)-1,11-bis(furan-3-yl)-4,8-dimethylundec-4-en-6-one
Standard InChI InChI=1S/C21H28O3/c1-17(5-3-7-19-9-11-23-15-19)13-21(22)14-18(2)6-4-8-20-10-12-24-16-20/h9-13,15-16,18H,3-8,14H2,1-2H3/b17-13+/t18-/m0/s1
Standard InChI Key XUMKBYOWOKRNKJ-KJCUYJGMSA-N
Isomeric SMILES C[C@@H](CCCC1=COC=C1)CC(=O)/C=C(\C)/CCCC2=COC=C2
SMILES CC(CCCC1=COC=C1)CC(=O)C=C(C)CCCC2=COC=C2
Canonical SMILES CC(CCCC1=COC=C1)CC(=O)C=C(C)CCCC2=COC=C2

Introduction

Chemical Structure and Properties

Molecular Characteristics

Cacospongienone B (CAS No. 102856-53-1) has the molecular formula C21H28O3 and a molecular weight of 328.4 g/mol. Its IUPAC name is (E,8S)-1,11-bis(furan-3-yl)-4,8-dimethylundec-4-en-6-one, which describes its key structural features. The compound contains two furan rings connected by an aliphatic chain that includes a ketone group and a methyl-substituted double bond with E (trans) configuration.

Structural Formula and Representation

The chemical structure of Cacospongienone B can be represented using various notations, as detailed in Table 1.

Representation TypeNotation
InChIInChI=1S/C21H28O3/c1-17(5-3-7-19-9-11-23-15-19)13-21(22)14-18(2)6-4-8-20-10-12-24-16-20/h9-13,15-16,18H,3-8,14H2,1-2H3/b17-13+/t18-/m0/s1
SMILESCC(CCCC1=COC=C1)CC(=O)C=C(C)CCCC2=COC=C2
Isomeric SMILESCC@@HCC(=O)/C=C(\C)/CCCC2=COC=C2
Canonical SMILESCC(CCCC1=COC=C1)CC(=O)C=C(C)CCCC2=COC=C2
PubChem Compound ID21602988

Table 1: Chemical structure representations of Cacospongienone B

Stereochemistry

Cacospongienone B possesses stereochemical complexity with a defined stereocenter at position 8 (S configuration) and an E (trans) configuration at the double bond between positions 4 and 13. The absolute stereochemistry of Cacospongienone B is an important aspect of its structural characterization, as it directly influences the three-dimensional arrangement of functional groups and potentially impacts its biological activity.

Natural Sources and Isolation

Marine Sponge Sources

Cacospongienone B has been documented as a natural product found in marine sponges, specifically Scalarispongia scalaris and Cacospongia scalaris. These sponges belong to the order Dictyoceratida and family Thorectidae, which are known for producing diverse terpenoids with interesting bioactive properties.

Related Compounds and Chemical Classification

Terpenoid Classification

Cacospongienone B belongs to the broader class of terpenoids, specifically difuran terpenoids with a C21 carbon skeleton. Marine sponges, particularly those of the genus Cacospongia, are known to produce diverse terpenoid structures, including sesterterpenes, diterpenes, and meroterpenes.

The terpenoid family from Cacospongia sponges includes:

  • C21 difuran terpenoids (like cacospongienone A and B)

  • Manoalide-type sesterterpenoids (such as cacospongionolide)

  • Tetracyclic scalarane-type sesterterpenoids (like scalarin)

  • Meroterpenes (such as cacospongin B and chromarol D)

Structurally Related Compounds

Several compounds structurally related to Cacospongienone B have been identified from marine sponges. For example, cacospongienone A is another C21-difuran terpenoid isolated from C. scalaris . Additionally, studies of unidentified Cacospongia species have led to the isolation of novel terpenoids with unique structural features, such as cacofuran and (+)-isojaspic acid with bridged tricyclic carbon skeletons .

Research on an unidentified Cacospongia species from Xisha Island yielded three pairs of rare C17 γ-lactone norditerpenoid enantiomers, an infrequent C21 pyridine terpenoid, and six notable C25 manoalide-type sesterterpenoids, further illustrating the structural diversity of compounds produced by these sponges .

Research Challenges and Future Directions

Collection and Supply Challenges

One of the major challenges in researching marine natural products like Cacospongienone B is the limited supply from natural sources. The dramatic biogeographical variations in secondary metabolites from marine sponges complicate efforts to re-isolate specific compounds . For instance, adjacent populations of sponges identified as the same species have been shown to vary considerably in their terpene versus PKS and NRPS type major metabolites .

These variations suggest that environmental factors and potentially associated microbial communities may significantly influence the chemical profiles of these sponges. Targeted collection efforts based on chemotaxonomic knowledge can improve the success rate of obtaining specific compounds, but sustainability concerns remain a significant issue.

Future Research Directions

Future research on Cacospongienone B may focus on:

  • Comprehensive bioactivity profiling against various disease targets

  • Structure-activity relationship studies to identify pharmacophores

  • Investigation of the biosynthetic pathway and associated microorganisms

  • Development of sustainable supply methods (aquaculture or chemical synthesis)

  • Exploration of potential pharmaceutical applications

The examination of microbial communities associated with Cacospongia sponges that produce Cacospongienone B could be particularly rewarding, as these microorganisms may contribute to or be responsible for the biosynthesis of these terpenoids .

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